4,4-Bis(N,N-dibutyric acid)
Description
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Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(3-carboxypropylamino)butanoic acid |
InChI |
InChI=1S/C8H15NO4/c10-7(11)3-1-5-9-6-2-4-8(12)13/h9H,1-6H2,(H,10,11)(H,12,13) |
InChI Key |
HBUXNNBOWNIKNE-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)CNCCCC(=O)O |
Canonical SMILES |
C(CC(=O)O)CNCCCC(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Esterification and Hydrolysis
The carboxylic acid groups in FPBA undergo reversible esterification under acidic or basic conditions. In the synthesis of FPBA (Figure S1, ):
-
Esterification : Reaction of 2,5-dihydroxyterephthalaldehyde with ethyl 4-bromobutyrate in DMF/K₂CO₃ yields diethyl-4,4'-((2,5-diformyl-1,4-phenylene)bis(oxy))dibutyrate (65.7% yield).
-
Hydrolysis : Subsequent treatment with NaOH/HCl converts the ester to the free carboxylic acid (FPBA).
Key Conditions :
| Reaction Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Esterification | K₂CO₃, DMF | 75°C, 12 h | 65.7% |
| Hydrolysis | NaOH, HCl | 50°C, 12 h | - |
Amide Bond Formation
FPBA’s carboxylic acids react with primary amines via activation as N-hydroxysuccinimide (NHS) esters, enabling bioconjugation (Figure S5, ; ):
-
NHS Activation : FPBA reacts with NHS in the presence of carbodiimides (e.g., EDC) to form bis-NHS esters.
-
Amidation : NHS esters crosslink proteins or polymers at pH 7.2–8.5 (e.g., with lysine residues).
Mechanism :
-
NHS ester formation:
-
Nucleophilic attack by amine:
Applications :
-
Used in synthesizing 2D polymers (2DPs) via interfacial Scholl coupling .
-
Crosslinking disordered proteins (e.g., α-synuclein) for structural studies .
Crosslinking Reactions
FPBA derivatives function as cleavable crosslinkers in mass spectrometry (MS)-based structural biology:
-
MS-Cleavable Linkers : Analogous to DSBU (disuccinimidyl dibutyric urea), FPBA-based linkers dissociate under collision-induced dissociation (CID), enabling MS³ sequencing .
-
Phosphonate-Modified Derivatives : DSSI (disuccinimidyl disuccinic imide) incorporates phosphonate handles for affinity enrichment, enhancing crosslink identification in proteomics .
Comparison of Crosslinkers :
| Property | DSBU | DSSI |
|---|---|---|
| Cleavable Group | Urea | Imide |
| Enrichment Handle | None | Phosphonate |
| MS Compatibility | CID/HCD | CID/HCD |
| Applications | Protein complexes | Disordered proteins |
Mineralization and Coordination Chemistry
FPBA’s carboxylate anions facilitate biomineralization by coordinating Ca²⁺ ions, promoting hydroxyapatite (HAp) growth (Figure S8, ):
-
HAp Formation : FPBA-functionalized 2DPs accelerate HAp nucleation on SiO₂/Si substrates, achieving ~200 nm thickness after 7 days.
-
Mechanism : Carboxylate groups bind Ca²⁺, templating HAp’s crystal lattice.
SEM Data :
| Mineralization Time | HAp Thickness (nm) | Morphology |
|---|---|---|
| 1 day | 50 ± 10 | Amorphous |
| 7 days | 200 ± 30 | Crystalline |
Decarboxylation and Thermal Stability
Under pyrolysis (>200°C), FPBA undergoes decarboxylation, releasing CO₂ and forming aromatic byproducts. This reaction is critical in polymer degradation studies but requires further characterization .
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